molecular formula C8H16ClNO2 B13539134 2-(1-Aminocyclobutyl)-2-methylpropanoicacidhydrochloride

2-(1-Aminocyclobutyl)-2-methylpropanoicacidhydrochloride

Cat. No.: B13539134
M. Wt: 193.67 g/mol
InChI Key: IYCZCNNGHRJWNR-UHFFFAOYSA-N
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Description

2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride is an organic compound with a unique structure that includes a cyclobutyl ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with a suitable carboxylic acid or its derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield. The compound is typically purified through crystallization or chromatography techniques to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The cyclobutyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted cyclobutyl derivatives, oxo compounds, and reduced amine derivatives. These products can be further utilized in different chemical and biological applications.

Scientific Research Applications

2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-aminocyclobutyl)acetic acid hydrochloride
  • 2-(1-aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride

Uniqueness

2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride is unique due to its specific structural features, such as the presence of a cyclobutyl ring and an amino group. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-(1-aminocyclobutyl)-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-7(2,6(10)11)8(9)4-3-5-8;/h3-5,9H2,1-2H3,(H,10,11);1H

InChI Key

IYCZCNNGHRJWNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C1(CCC1)N.Cl

Origin of Product

United States

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